2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound featuring a benzene ring substituted with methoxy, sulfonyl chloride, and thiazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common route includes the initial formation of the thiazolidinone ring, followed by its attachment to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiazolidinone ring can participate in redox reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides or sulfonate esters, while hydrolysis results in sulfonic acids .
Scientific Research Applications
2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-methoxy-5-(4-methyl-1,1,3-trioxo-1??,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to enzyme inhibition. The thiazolidinone ring may also interact with biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-(4-methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride: Similar structure but with an ethoxy group instead of a methoxy group.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.
Properties
IUPAC Name |
2-methoxy-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO6S2/c1-7-6-20(15,16)13(11(7)14)8-3-4-9(19-2)10(5-8)21(12,17)18/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRUMWGQPALZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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